molecular formula C13H15F2N3 B11740361 benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740361
M. Wt: 251.27 g/mol
InChI Key: VMCGNFGBUYCTIQ-UHFFFAOYSA-N
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Description

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is an organic compound with a complex structure that includes a benzyl group, a pyrazole ring, and a difluoroethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of benzylamine with a pyrazole derivative that has been functionalized with a difluoroethyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrazole ring may also contribute to the compound’s overall bioactivity by interacting with various proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can also enhance its stability and binding affinity compared to similar compounds .

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H15F2N3/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11/h1-7,13,16H,8-10H2

InChI Key

VMCGNFGBUYCTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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